molecular formula C14H13NS2 B1607495 Methyl diphenylcarbamodithioate CAS No. 71195-52-3

Methyl diphenylcarbamodithioate

Cat. No. B1607495
CAS RN: 71195-52-3
M. Wt: 259.4 g/mol
InChI Key: BDDKTBSTHXXSPK-UHFFFAOYSA-N
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Description

Methyl diphenylcarbamodithioate (MDPC) is a chemical compound that belongs to the class of carbamate pesticides. It is widely used in the agricultural industry to control pests and insects that damage crops. MDPC is a colorless, crystalline solid that is soluble in organic solvents but insoluble in water. In

Scientific Research Applications

Catalytic Applications

Methyl diphenylcarbamodithioate demonstrates potential as a catalyst in various chemical reactions. For instance, Diphenylprolinol methyl ether, a compound related to Methyl diphenylcarbamodithioate, shows high enantioselectivity as a catalyst in Michael addition reactions involving simple aldehydes and nonactivated enones. This process is noted for its impressive enantioselectivities (95-99% ee) and reduced catalyst loadings (Chi & Gellman, 2005).

Fluorescent Material Development

In the development of smart fluorescent materials, carbazole-based diphenyl maleimides, which share structural similarities with Methyl diphenylcarbamodithioate, have been synthesized and utilized. These materials showcase intense emission in solid states and responsiveness to external stimuli like heat, pressure, and vapor. Applications include rewritable data recording and sensing for low hydrostatic pressure, explosive detection, and pH changes (Mei et al., 2016).

Synthesis of Organic Compounds

Methyl diphenylcarbamodithioate-related compounds play a role in the synthesis of various organic molecules. For example, methyl phenyl carbonate and diphenyl carbonate, closely related compounds, have been studied as electrolyte additives in LiNi 0.8 Mn 0.1 Co 0.1 O2/graphite pouch cells, showing improvements in coulombic efficiency, capacity retention, and other performance metrics (Qiu et al., 2016).

Biological Applications

In the field of biology, fluorine-containing N,N′-diphenylcarbamimidothioates, which are structurally related to Methyl diphenylcarbamodithioate, have been synthesized and found to have significant antifungal activities against specific fungi. This highlights the potential biological and pharmaceutical applications of Methyl diphenylcarbamodithioate and its derivatives (Li et al., 2001).

properties

IUPAC Name

methyl N,N-diphenylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NS2/c1-17-14(16)15(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDKTBSTHXXSPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)N(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368228
Record name Methyl diphenylcarbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl diphenylcarbamodithioate

CAS RN

71195-52-3
Record name Methyl diphenylcarbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Tan, C McConville, V Kannappan, PE Tawari… - researchgate.net
… , 5-fluorouracil (5-FU), copper 101 chloride (CuCl2), copper gluconate (CuGlu), poly 102 lactic-co-glycolic acid (PLGA), poly(vinyl acetate), cyano103 methyl diphenylcarbamodithioate (…
Number of citations: 2 www.researchgate.net

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